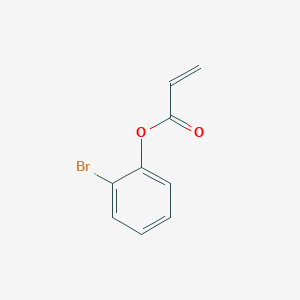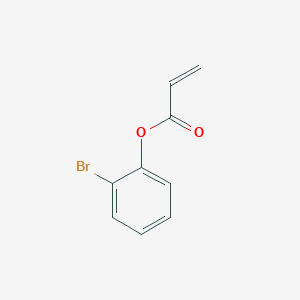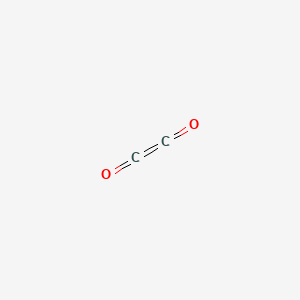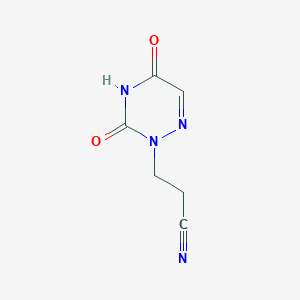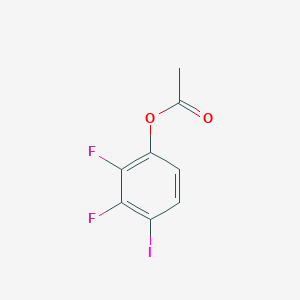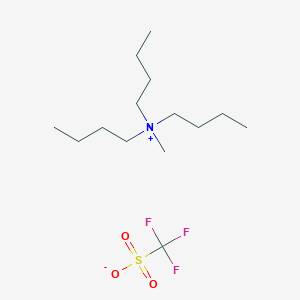
Tributylmethylammonium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributylmethylammonium trifluoromethanesulfonate is a useful research compound. Its molecular formula is C14H30F3NO3S and its molecular weight is 349.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tributylmethylammonium trifluoromethanesulfonate typically involves the reaction of tributylmethylammonium chloride with silver trifluoromethanesulfonate. The reaction is carried out in an organic solvent such as acetonitrile under inert atmosphere conditions to prevent moisture interference. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tributylmethylammonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate anion acts as a leaving group.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound .
Aplicaciones Científicas De Investigación
Tributylmethylammonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions due to its excellent solubility and stability.
Biology: The compound is employed in the extraction and purification of biomolecules, as well as in enzymatic reactions where it can enhance enzyme stability and activity.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Mecanismo De Acción
The mechanism by which tributylmethylammonium trifluoromethanesulfonate exerts its effects is primarily through its ionic nature. The compound can stabilize charged intermediates in chemical reactions, thereby facilitating various transformations. In biological systems, it can interact with proteins and other biomolecules, enhancing their stability and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Tributylmethylammonium bis(trifluoromethylsulfonyl)imide
- Methyltributylammonium bis(trifluoromethylsulfonyl)imide
Uniqueness
Tributylmethylammonium trifluoromethanesulfonate is unique due to its specific combination of cation and anion, which imparts distinct properties such as high thermal stability and excellent solubility in organic solvents. Compared to similar compounds, it may offer better performance in certain applications, such as catalysis and material synthesis .
Propiedades
Número CAS |
944557-37-3 |
|---|---|
Fórmula molecular |
C14H30F3NO3S |
Peso molecular |
349.46 g/mol |
Nombre IUPAC |
tributyl(methyl)azanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H30N.CHF3O3S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;2-1(3,4)8(5,6)7/h5-13H2,1-4H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
QJYWKNDUJQVUJU-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)
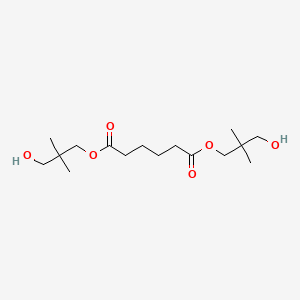
amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
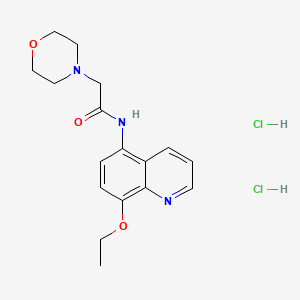
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
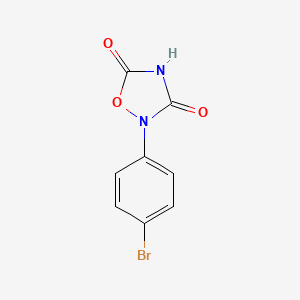
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)
